molecular formula C16H12Cl2FN5O B14109429 N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14109429
M. Wt: 380.2 g/mol
InChI Key: VJQGGSSZXMUAPN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include the use of azide-alkyne cycloaddition reactions, often referred to as “click chemistry.” The reaction conditions usually involve the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it an ideal candidate for various chemical transformations.

Biology

In biological research, N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both chlorine and fluorine atoms in its structure. This combination enhances its chemical reactivity and stability, making it more versatile for various applications compared to similar compounds.

Properties

Molecular Formula

C16H12Cl2FN5O

Molecular Weight

380.2 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)

InChI Key

VJQGGSSZXMUAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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